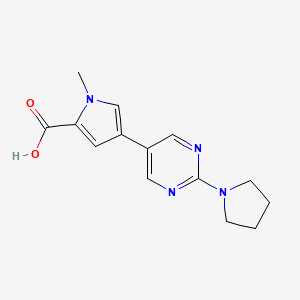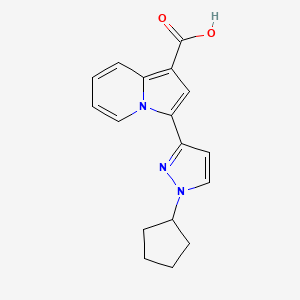![molecular formula C17H18N2OS B8108375 (5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8108375.png)
(5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a spiro junction, a thiophene ring, and a diazaspiro framework. These structural elements contribute to its biological activity and make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Functionalization of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation or alkylation reaction, depending on the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfoxidation and hydrogen peroxide for sulfone formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents for converting carbonyl groups to alcohols.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution might involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl or thiophene derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound is of interest due to its potential activity as a ligand for various biological targets. Its spirocyclic structure can interact with enzymes and receptors in unique ways, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure could also make it useful in the design of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites in a unique manner, potentially inhibiting or activating biological pathways. The thiophene ring can participate in π-π interactions, while the diazaspiro framework can form hydrogen bonds with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(5S,9S)-9-methyl-2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-1-one: This compound shares the spirocyclic and diazaspiro framework but has a pyridine ring instead of a thiophene ring.
1-azaspiro[4.4]nonan-6-ol, 6-acetate, (5S,6S): This compound has a similar spirocyclic structure but differs in the functional groups attached to the spiro junction.
Uniqueness
(5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[44]nonan-1-one is unique due to the combination of its spirocyclic structure, thiophene ring, and diazaspiro framework
Properties
IUPAC Name |
(5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-16-17(7-8-19(16)14-6-9-21-11-14)12-18-10-15(17)13-4-2-1-3-5-13/h1-6,9,11,15,18H,7-8,10,12H2/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQVIZPZLVVRSY-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C12CNCC2C3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@@]12CNC[C@H]2C3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one](/img/structure/B8108302.png)
![1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-methylbutan-1-one](/img/structure/B8108311.png)
![Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B8108316.png)

![2-Ethoxy-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B8108334.png)
![1'-(Dimethylcarbamoyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B8108336.png)

![1'-(2-Methoxyacetyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8108344.png)
![5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide](/img/structure/B8108366.png)
![((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8108367.png)
![(2S,3aR,6aR)-N-(cyclopropylmethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8108371.png)
![N-(2-Methoxyethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide](/img/structure/B8108377.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B8108388.png)
![N-(4-Methylbenzyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B8108396.png)
